Tetrahydrocurcumin

Description

Properties

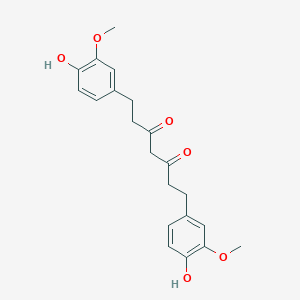

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTVHXHERHESKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865801 | |

| Record name | Tetrahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36062-04-1 | |

| Record name | Tetrahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRODIFERULOYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U0645U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 97 °C | |

| Record name | Tetrahydrocurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Characterization of Novel Tetrahydrocurcumin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocurcumin (THC), a primary and active metabolite of curcumin, exhibits superior bioavailability and stability, positioning it as a promising candidate for therapeutic development.[1][2] However, to enhance its pharmacological profile, numerous novel derivatives have been synthesized and evaluated. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these next-generation THC derivatives, with a focus on their anti-inflammatory and anticancer activities. Detailed experimental protocols, comprehensive data summaries, and visual representations of key signaling pathways and workflows are presented to facilitate further research and development in this area.

Introduction

Curcumin, the golden pigment from turmeric, has been extensively studied for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3] Despite its therapeutic potential, curcumin's clinical utility is hampered by its poor solubility, stability, and bioavailability.[1] this compound, its major metabolite, overcomes some of these limitations, displaying enhanced stability and absorption.[1] The pursuit of even more potent and targeted therapeutic agents has led to the development of a wide array of novel THC derivatives. This guide delves into the synthetic strategies, characterization methodologies, and biological activities of these promising compounds.

Synthesis of Novel this compound Derivatives

The chemical structure of THC, lacking the α,β-unsaturated carbonyl group present in curcumin, provides a versatile scaffold for modification. Various synthetic approaches have been employed to generate novel derivatives with improved efficacy and specificity.

Common Synthetic Strategies

Several key synthetic methodologies have been successfully utilized to create libraries of THC derivatives:

-

Click Chemistry: Copper(II)-catalyzed 'click chemistry' has been used to prepare novel THC derivatives, demonstrating a robust and efficient method for creating new chemical entities with potential antitumor activity.

-

Condensation Reactions: Direct condensation of THC with substituted hydrazines has led to the synthesis of pyrazole derivatives of THC, which have shown significant anticancer properties.

-

Esterification: Steglich esterification of the phenolic hydroxyl groups of THC has been employed to produce a series of derivatives with enhanced anti-inflammatory activities.

-

Benzylation: The benzylation of THC has been investigated, revealing preferences for C-1 versus O-alkylation and yielding derivatives with notable antioxidant and cytotoxic activities.

General Experimental Workflow

The synthesis and characterization of novel THC derivatives typically follow a structured workflow, as illustrated below.

Caption: General workflow for the synthesis and evaluation of THC derivatives.

Characterization of this compound Derivatives

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are fundamental for elucidating the chemical structure of the synthesized derivatives, confirming the successful modification of the THC backbone.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the exact mass and confirm the molecular formula of the new compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, providing further evidence of successful synthesis.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis and to identify volatile components.

Biological Activities and Signaling Pathways

Novel THC derivatives have been investigated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory potential.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of THC derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| Click Chemistry Product (Compound 6) | HCT-116 | 17.86 | |

| Pyrazole Derivative (Compound 8) | A549 | 8.0 | |

| Pyrazole Derivative (Compound 8) | HeLa | 9.8 | |

| Pyrazole Derivative (Compound 8) | MCF-7 | 5.8 | |

| Pyrazole Derivative (Compound 7) | MCF-7 | 9.3 | |

| Pyrazole Derivative (Compound 12) | MCF-7 | 6.5 | |

| Pyrazole Derivative (Compound 13) | MCF-7 | 7.2 | |

| Pyrazole Derivative (Compound 15) | MCF-7 | 8.1 | |

| Parent THC | HCT-116 | 50.96 |

Anti-inflammatory Activity

THC and its derivatives have shown significant anti-inflammatory effects by modulating the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Novel this compound Derivatives

| Compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of PGE2 Production | Reference |

| This compound (THC) | Yes | Yes | No | |

| Acyclic Derivative (Compound 11) | - | Most effective | - | |

| Acyclic Derivative (Compound 12) | - | - | Most active | |

| Cyclic Derivative (Compound 13) | Most active | - | - |

Key Signaling Pathways

The biological effects of THC and its derivatives are mediated through the modulation of several critical signaling pathways.

Caption: Key signaling pathways modulated by this compound derivatives.

THC derivatives have been shown to influence disease progression by regulating inflammatory cytokines and key proteins in pathways such as TLR4, MAPKs, and NF-κB. They can also impede the activation of the JAK/STAT and Nrf2/HO-1 signaling pathways. Furthermore, THC can induce the nuclear accumulation of FOXO4 by inhibiting the phosphorylation of Akt, which is involved in aging and oxidative stress responses. The Nrf2 signaling pathway is also a potential mechanism for the neuroprotective effects of THC.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of THC derivatives.

General Procedure for the Synthesis of this compound Derivatives via Steglich Esterification.

-

A borosilicate glass tube equipped with a screw cap and a magnetic stirrer is flushed with argon.

-

The tube is charged with alkyl succinate (1.8 equivalents), 4-dimethylaminopyridine (DMAP) (1.8 equivalents), this compound (1.0 equivalent), and dichloromethane (DCM).

-

The reaction mixture is stirred at 0 °C for 10 minutes.

-

N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents) is added, and the mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

In Vitro Cytotoxicity Assay (MTT Assay).

-

Human cancer cell lines (e.g., HeLa, A549, HepG2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the THC derivatives and incubated for an additional 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Anti-inflammatory Activity Assay (ELISA for Cytokines).

-

Peritoneal macrophages are obtained from mice and seeded in 96-well plates.

-

The cells are treated with various concentrations of the THC derivatives for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) (10 ng/mL) for 6 hours.

-

The supernatants are collected, and the levels of TNF-α and IL-6 are determined by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

-

Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion

Novel derivatives of this compound represent a promising avenue for the development of new therapeutic agents with enhanced pharmacological properties. The synthetic strategies outlined in this guide, coupled with robust characterization and biological evaluation, provide a framework for the rational design and discovery of next-generation THC-based drugs. The modulation of key signaling pathways, such as NF-κB, Nrf2, and FOXO, underscores the multifaceted mechanisms by which these compounds exert their anticancer and anti-inflammatory effects. Further research, including in vivo studies and structure-activity relationship (SAR) analysis, will be crucial in translating the potential of these derivatives into clinical applications.

References

A Technical Deep Dive: Comparing the Biological Activities of Tetrahydrocurcumin and Curcumin

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its metabolites is critical for therapeutic innovation. Curcumin, the vibrant yellow polyphenol from Curcuma longa, is renowned for its extensive pharmacological profile. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has shifted the scientific focus towards its primary metabolite, Tetrahydrocurcumin (THC), a colorless compound with potentially superior physiological properties. This in-depth technical guide provides a comprehensive comparison of the biological activities of THC versus curcumin, presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways to inform future research and development.

Structural and Physicochemical Distinctions

The fundamental difference between curcumin and THC lies in their chemical structures. THC is a reductive metabolite of curcumin, where the two α,β-unsaturated double bonds in the central seven-carbon chain of curcumin are saturated. This seemingly minor alteration has profound implications for their physicochemical properties. The absence of the extended conjugated system in THC results in a loss of the characteristic yellow color of curcumin, rendering THC a white or off-white powder.[1][2] This structural change also contributes to THC's increased stability, particularly at neutral and basic pH, and enhanced water solubility compared to curcumin.[1][3]

Comparative Biological Efficacy: A Quantitative Overview

The saturation of the double bonds in THC significantly influences its biological activity, leading to differences in antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

Both curcumin and THC are potent antioxidants, but THC often exhibits superior free radical scavenging activity.[4] This is attributed to the fact that THC does not exhibit the pro-oxidant effects that are sometimes observed with curcumin under certain conditions.

Table 1: Comparative Antioxidant Activity

| Assay | Compound | IC50 Value / Activity | Key Findings | Reference |

| DPPH Scavenging | Curcumin | ~25 µg/mL | THC was found to be a more potent scavenger. | |

| This compound | ~15 µg/mL | |||

| Superoxide Radical Scavenging | Curcumin | - | THC showed stronger scavenging activity. | |

| This compound | - | |||

| ABTS Radical Scavenging | Curcumin | ~18 µM | THC demonstrated higher antioxidant capacity. | |

| This compound | ~12 µM |

Anti-inflammatory Effects

The anti-inflammatory properties of both compounds are well-documented, primarily mediated through the inhibition of pro-inflammatory mediators and pathways like NF-κB. However, the presence of the α,β-unsaturated carbonyl groups in curcumin allows it to act as a Michael acceptor, a mechanism not available to THC. This can lead to differences in their anti-inflammatory profiles. Some studies suggest curcumin is more potent in inhibiting certain inflammatory markers like COX-2 and iNOS, while others report THC to have superior effects in specific models.

Table 2: Comparative Anti-inflammatory Activity

| Model/Target | Compound | IC50 Value / Inhibition | Key Findings | Reference |

| LPS-induced NO production (RAW 264.7 cells) | Curcumin | ~10 µM | Curcumin was more potent in inhibiting NO production. | |

| This compound | ~25 µM | |||

| Carrageenan-induced paw edema (in vivo) | Curcumin | ~45% inhibition | THC showed a better inhibitory effect. | |

| This compound | ~60% inhibition | |||

| TNF-α production (LPS-stimulated macrophages) | Curcumin | - | THC showed significant inhibition. | |

| This compound | - |

Anti-cancer Activity

In the realm of oncology, both curcumin and THC have demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects. The efficacy of each compound can be highly dependent on the specific cancer type and cell line. Some studies have shown curcumin to be a more potent anti-cancer agent, while others have found THC to be more effective, particularly in in vivo models, which may be attributed to its enhanced bioavailability.

Table 3: Comparative Anti-cancer Activity (IC50 Values)

| Cell Line | Cancer Type | Curcumin (µM) | This compound (µM) | Key Findings | Reference |

| HCT-116 | Colon Cancer | ~20 | ~35 | Curcumin was more potent in vitro. | |

| A549 | Lung Cancer | ~25 | ~40 | Curcumin showed higher in vitro cytotoxicity. | |

| MCF-7 | Breast Cancer | ~15 | ~25 | Curcumin was more effective in vitro. | |

| HL-60 | Leukemia | ~10 | > 50 | Curcumin induced apoptosis, while THC had no effect. | |

| H22 (in vivo) | Hepatocellular Carcinoma | - | - | THC was more effective than curcumin in inhibiting tumor growth. |

Mechanistic Insights: Modulation of Signaling Pathways

The pleiotropic effects of curcumin and THC stem from their ability to interact with a multitude of molecular targets and signaling pathways. The NF-κB, MAPK, and PI3K/Akt pathways are critical regulators of inflammation, cell proliferation, and survival, and are key targets for both compounds.

Caption: Comparative inhibition of key inflammatory and survival pathways by Curcumin and THC.

Standardized Experimental Protocols

To ensure reproducibility and accurate comparison of results, adherence to standardized experimental protocols is paramount.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of curcumin and THC.

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of curcumin and THC in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

-

Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

Caption: A streamlined workflow for the DPPH radical scavenging assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

Objective: To assess the cytotoxic effects of curcumin and THC on cancer cell lines.

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of curcumin or THC for 24, 48, or 72 hours. Include a vehicle control.

-

After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: A step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The available evidence suggests that this compound is a promising therapeutic agent with a distinct pharmacological profile compared to its parent compound, curcumin. While curcumin's efficacy is well-established in numerous preclinical models, THC's superior stability and bioavailability may translate to improved clinical outcomes. However, the choice between curcumin and THC is not always straightforward and may depend on the specific therapeutic application. For instance, in topical applications or localized treatments where bioavailability is less of a concern, the unique properties of curcumin, such as its ability to act as a Michael acceptor, might be advantageous.

Future research should focus on conducting more head-to-head in vivo studies and, ultimately, well-designed clinical trials to directly compare the efficacy and safety of curcumin and THC for various diseases. Furthermore, exploring the synergistic effects of combining both compounds or developing novel delivery systems for THC could unlock their full therapeutic potential. This guide provides a solid foundation for researchers to delve deeper into the comparative biology of these two fascinating molecules and to drive the development of next-generation curcuminoid-based therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. This compound vs Curcumin: What Are The Differences? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 3. The Cancer Chemopreventive and Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin Differs from this compound for Molecular Targets, Signaling Pathways and Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrocurcumin: An In-Depth Guide to the Primary In Vivo Metabolite of Curcumin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydrocurcumin (THC) as the principal and most bioactive metabolite of curcumin in vivo. Curcumin, a polyphenol derived from Curcuma longa, has garnered significant attention for its therapeutic potential, though its clinical application is largely hindered by poor oral bioavailability.[1][2][3] The focus of modern research has increasingly shifted towards its metabolites, particularly THC, which exhibits superior stability, solubility, and bioavailability.[1][4] This document details the metabolic conversion of curcumin to THC, compares their pharmacokinetic profiles, elucidates the key signaling pathways modulated by THC, and provides standardized experimental protocols for its study.

Metabolic Pathway: From Curcumin to this compound

Following oral administration, curcumin undergoes extensive metabolism in the gastrointestinal tract and liver. The primary metabolic route is a two-step bioreduction process that converts curcumin into THC. This conversion is mediated by NADPH-dependent reductases and occurs both in the intestinal mucosa and through the action of gut microbiota, with microorganisms like Escherichia coli playing a significant role.

The pathway proceeds as follows:

-

Curcumin to Dihydrocurcumin (DHC) : The first reduction step saturates one of the α,β-unsaturated double bonds.

-

Dihydrocurcumin to this compound (THC) : The second reduction step saturates the remaining double bond, yielding the stable metabolite THC.

Beyond this reductive pathway, both curcumin and its reduced metabolites, including THC, undergo Phase II metabolism where they are conjugated with glucuronide and sulfate groups to form water-soluble compounds for excretion. THC-glucuronide is a major biliary metabolite.

Pharmacokinetics and Bioavailability

A primary advantage of THC over its parent compound is its significantly improved pharmacokinetic profile. THC demonstrates greater chemical stability, particularly at physiological pH, and higher aqueous solubility. These characteristics contribute to its enhanced absorption and systemic bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes data from a human clinical study comparing a novel dispersible, oleoresin-based turmeric formulation (CURCUGEN) to a standard 95% curcuminoid extract (C-95). The data highlights the superior absorption of curcuminoids and the significantly increased plasma concentration of the active metabolite, THC.

| Formulation | Analyte | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Relative Bioavailability (Fold Increase vs. C-95) | Reference |

| CURCUGEN | Free Curcumin | 16.1x higher than C-95 | 39x higher than C-95 | 39 | |

| CURCUGEN | Total Curcuminoids | - | 52.5x higher than C-95 | 52.5 | |

| CURCUGEN | Total THC | - | 31x higher than C-95 | 31 | |

| C-95 | Free Curcumin | Baseline | Baseline | 1 | |

| C-95 | Total Curcuminoids | Baseline | Baseline | 1 | |

| C-95 | Total THC | Baseline | Baseline | 1 |

Biological Activities and Key Signaling Pathways

THC is not merely an inactive metabolite; it is a potent bioactive compound responsible for many of the therapeutic effects attributed to curcumin. It is recognized as a superior antioxidant, primarily because it lacks the pro-oxidant α,β-unsaturated carbonyl group present in curcumin. THC modulates several critical signaling pathways involved in oxidative stress, inflammation, cell survival, and aging.

FOXO Signaling Pathway (Longevity and Stress Resistance)

THC has been shown to regulate the FOXO (Forkhead box O) transcription factor, which is a key regulator of aging and the oxidative stress response. THC induces the nuclear accumulation of FOXO4 by inhibiting the phosphorylation of its upstream regulator, Protein Kinase B (Akt). In its active, non-phosphorylated state, FOXO translocates to the nucleus and activates target genes involved in stress resistance and lifespan extension.

References

- 1. The Cancer Chemopreventive and Therapeutic Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The ultimate metabolite of the curcuminoids | Designs for Health [casi.org]

- 3. Curcumin uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Curcumin's metabolite – RevGenetics [revgenetics.com]

The Pharmacological Landscape of Tetrahydrocurcumin: A Technical Guide

Introduction: Tetrahydrocurcumin (THC), a principal and the most abundant active metabolite of curcumin, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical sectors. Unlike its parent compound, curcumin, which is known for its vibrant yellow pigment, THC is a colorless compound. Structurally, it lacks the α,β-unsaturated carbonyl moiety, which contributes to its increased stability under physiological pH conditions and superior bioavailability.[1][2] These enhanced physicochemical properties allow for greater absorption and systemic availability, making THC a promising candidate for therapeutic applications. This guide provides a comprehensive overview of the core pharmacological properties of THC, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key molecular pathways.

Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities, often reported to be superior to curcumin itself.[1] Its antioxidant action is multifaceted, involving direct scavenging of free radicals and upregulation of the cellular antioxidant defense system.

Mechanism of Action

THC's antioxidant effects are attributed to its phenolic hydroxy groups and the β-diketone moiety.[3] It directly neutralizes reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[4] Furthermore, THC enhances the body's endogenous antioxidant capacity by activating a suite of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). This dual approach of direct scavenging and enzymatic enhancement makes THC a robust protector against oxidative stress.

Quantitative Data Summary

| Assay/Parameter | Compound | Concentration (µM) | Result | Reference |

| DPPH Radical Scavenging | This compound | 50 | 46.6% scavenging | |

| Curcumin | 50 | 100% scavenging | ||

| Lipid Peroxidation Inhibition | This compound | 50 | 67.5% inhibition | |

| Curcumin | 50 | 92.9% inhibition | ||

| SOD Activity | This compound | 10 mg/mL | 83.60% increase | |

| CAT Activity | This compound | 10 mg/mL | 63.02% increase |

Featured Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay is commonly used to determine the free radical scavenging capacity of a compound.

-

Materials: this compound, 1,1-diphenyl-2-picrylhydrazyl (DPPH), Methanol, Ascorbic acid (standard).

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of THC (e.g., 1, 5, 50 µM) in methanol.

-

To 1 mL of each THC concentration, add 1 mL of the DPPH solution.

-

A control sample is prepared with 1 mL of methanol and 1 mL of the DPPH solution.

-

Incubate the solutions in the dark at room temperature for 20-30 minutes.

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

Signaling Pathway Visualization

Caption: THC promotes the Nrf2-mediated antioxidant response.

Anti-inflammatory Properties

THC demonstrates significant anti-inflammatory effects, often with greater potency than curcumin at lower dosages. It modulates key inflammatory pathways, reducing the expression of pro-inflammatory mediators.

Mechanism of Action

THC exerts its anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By suppressing the activation of these pathways, THC effectively dampens the inflammatory cascade.

Quantitative Data Summary

| Model/Parameter | Compound/Treatment | Dosage | Result | Reference |

| Xylene-induced Ear Edema | This compound | 40 mg/kg | 61.33% suppression | |

| Curcumin | 100 mg/kg | 40% suppression | ||

| Carrageenan-induced Paw Edema | This compound | 40 mg/kg | Significant reduction in paw edema | |

| TNF-α Levels (LPS-stimulated macrophages) | This compound | 30 µM | Significant inhibition | |

| IL-6 Levels (LPS-stimulated macrophages) | This compound | 30 µM | Significant inhibition |

Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

-

Animals: Male Sprague-Dawley or Wistar rats (150-250g).

-

Materials: this compound, Carrageenan (1% suspension in saline), Vehicle (e.g., 0.5% carboxymethylcellulose), Plethysmometer.

-

Procedure:

-

Acclimatize animals for at least one week. Fast rats overnight before the experiment.

-

Divide animals into groups (n=6): Control (Vehicle), Positive Control (e.g., Indomethacin 10 mg/kg), and THC-treated groups (e.g., 40 mg/kg).

-

Administer THC or control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The degree of edema is calculated by the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated as [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

-

Signaling Pathway Visualization

Caption: THC inhibits the NF-κB inflammatory signaling pathway.

Anti-Cancer Properties

THC exhibits promising anti-cancer effects through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and preventing angiogenesis.

Mechanism of Action

THC's anti-cancer activity involves the modulation of multiple signaling pathways. It can induce apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases. It also inhibits key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway and its downstream effectors, ERK and AKT. Furthermore, THC has been shown to suppress tumor angiogenesis by downregulating factors like vascular endothelial growth factor (VEGF).

Quantitative Data Summary

| Cell Line/Model | Parameter | Result (IC₅₀ or % Inhibition) | Reference |

| Cervical Cancer (CaSki) Xenograft | Tumor Growth Inhibition (500 mg/kg) | 77.93% reduction in relative tumor volume | |

| Human Colon Carcinoma (HCT-116) | IC₅₀ | 50.96 µM | |

| Human Lung Adenocarcinoma (A549) | IC₅₀ | 8.0 µM (for derivative 8) | |

| Human Cervical Carcinoma (HeLa) | IC₅₀ | 9.8 µM (for derivative 8) | |

| Human Breast Carcinoma (MCF-7) | IC₅₀ | 5.8 µM (for derivative 8) | |

| Colon Cancer (SW480) | IC₅₀ (βCD-THC complex) | 56.2 µM |

Featured Experimental Protocol: Cervical Cancer Xenograft in Nude Mice

This in vivo model assesses the anti-tumor efficacy of a compound on a human cancer cell line.

-

Animals: Female nude mice (athymic).

-

Cells: CaSki human cervical cancer cells.

-

Materials: this compound, cell culture medium, Matrigel, calipers.

-

Procedure:

-

Culture CaSki cells under standard conditions.

-

Subcutaneously inject a suspension of CaSki cells (e.g., 5x10⁶ cells) into the dorsal flank of each mouse.

-

Allow tumors to grow to a palpable volume (e.g., 100–120 mm³).

-

Randomize mice into groups: Vehicle control and THC-treated groups (e.g., 100, 300, and 500 mg/kg).

-

Administer THC orally daily for a set period (e.g., 30 consecutive days).

-

Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers like Ki-67, EGFR, p-ERK, p-AKT).

-

Signaling Pathway Visualization

Caption: THC inhibits cancer cell survival via the EGFR/AKT/ERK pathway.

Neuroprotective Effects

THC has demonstrated significant neuroprotective properties in various models of neurological damage, including traumatic brain injury (TBI) and cerebral ischemia.

Mechanism of Action

The neuroprotective effects of THC are largely mediated by its potent anti-inflammatory and antioxidant activities. In the context of TBI, THC can mitigate cerebral edema, reduce neuronal apoptosis, and improve overall neurobehavioral function. It achieves this by enhancing autophagy (the cellular process of clearing damaged components), modulating the mitochondrial apoptotic pathway (e.g., inhibiting Bax translocation), and reducing oxidative stress markers like malondialdehyde (MDA).

Quantitative Data Summary

| Model | Parameter | Treatment | Result | Reference |

| Traumatic Brain Injury (Rat) | Neurological Score | 25 mg/kg THC | Significant improvement vs. TBI + Vehicle | |

| Brain Water Content | 25 mg/kg THC | Significant reduction vs. TBI + Vehicle | ||

| Apoptotic Cells (TUNEL assay) | 25 mg/kg THC | Significant decrease vs. TBI + Vehicle | ||

| Cerebral Ischemia (Mouse) | Infarct Volume | High-dose THC | Significant reduction vs. MCAO group | |

| Garcia Neurological Score | High-dose THC | Significant improvement vs. MCAO group |

Featured Experimental Protocol: Traumatic Brain Injury (TBI) in Rats

This model simulates a closed-head injury to study the efficacy of neuroprotective agents.

-

Animals: Adult male Sprague-Dawley rats.

-

Model: Modified weight-drop method.

-

Materials: this compound, Anesthetic (e.g., sodium pentobarbital), Stereotaxic frame, Weight-drop apparatus.

-

Procedure:

-

Anesthetize rats (e.g., sodium pentobarbital 50 mg/kg, i.p.) and fix them in a stereotaxic frame.

-

Create a craniotomy to expose the dura mater.

-

Induce TBI by dropping a specific weight from a set height onto the exposed brain surface.

-

Divide animals into groups: Sham (surgery without impact), TBI + Vehicle, and TBI + THC (e.g., 25 mg/kg).

-

Administer THC or vehicle via intraperitoneal injection 30 minutes post-TBI.

-

At a specified time point (e.g., 24 hours post-TBI), assess neurological function using a standardized scoring system (e.g., Neurological Severity Score or beam-walking test).

-

Euthanize the animals and harvest brain tissue to measure outcomes like brain water content (edema), neuronal apoptosis (TUNEL staining), and protein expression (Western blot for autophagy and apoptotic markers).

-

Experimental Workflow Visualization

Caption: Experimental workflow for the rat TBI model.

Toxicology and Safety

Preclinical safety studies are crucial for establishing the therapeutic potential of any compound. This compound has been evaluated in several toxicity studies and has demonstrated a favorable safety profile.

-

Acute Toxicity: In an acute oral toxicity study in mice, the LD₅₀ values for THC were found to be greater than 10,000 mg/kg, indicating a very low level of acute toxicity and a wide margin of safety.

-

Subchronic Toxicity: In a 90-day subchronic toxicity study in Wistar rats, daily oral administration of THC at doses up to 400 mg/kg/day did not result in any significant treatment-related adverse effects on clinical signs, body weight, or clinical pathology.

-

No-Observed-Adverse-Effect-Level (NOAEL): Based on the 90-day study in rats, the NOAEL for THC was established as 400 mg/kg/day, the highest dose tested. A derived safe level for human consumption by the European Food Safety Authority (EFSA) panel is 2 mg/kg body weight per day.

Conclusion

This compound stands out as a highly promising natural compound with a broad spectrum of pharmacological activities. Its superior stability and bioavailability compared to curcumin enhance its therapeutic potential. The robust antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties of THC, supported by a strong safety profile, make it a compelling candidate for further research and development. Future investigations should focus on well-designed clinical trials to translate the extensive preclinical findings into effective therapeutic strategies for a variety of human diseases.

References

Tetrahydrocurcumin: A Comprehensive Technical Guide to its Role in Modulating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrocurcumin (THC), a primary and major bioactive metabolite of curcumin, has garnered significant attention for its potent antioxidant properties and its potential as a therapeutic agent in oxidative stress-mediated pathologies.[1][2] Unlike its parent compound, THC exhibits greater stability and bioavailability, making it a promising candidate for drug development.[3][4] This technical guide provides an in-depth analysis of the mechanisms through which THC modulates oxidative stress, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The evidence presented herein underscores THC's capacity to directly scavenge reactive oxygen species (ROS), enhance the endogenous antioxidant defense system, and modulate critical signaling pathways, thereby offering a multi-pronged approach to mitigating oxidative damage.

Mechanisms of Action in Oxidative Stress Modulation

This compound's antioxidant activity is multifaceted, involving both direct and indirect mechanisms to counteract the deleterious effects of oxidative stress.

Direct Free Radical Scavenging

THC possesses a molecular structure, including a β-diketone moiety and phenolic hydroxyl groups, that enables it to directly neutralize a variety of reactive oxygen species.[1] In vitro studies have consistently demonstrated its efficacy in scavenging superoxide anions, hydroxyl radicals, and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a concentration-dependent manner. The scavenging potential of THC is often reported to be superior to that of curcumin.

Enhancement of Endogenous Antioxidant Defenses

A key aspect of THC's protective role is its ability to bolster the cell's intrinsic antioxidant machinery. It achieves this by upregulating the expression and activity of several critical antioxidant enzymes:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals.

-

Glutathione Peroxidase (GPx): GPx plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a cofactor.

-

Glutathione S-Transferase (GST): This enzyme is involved in the detoxification of xenobiotics and the reduction of organic hydroperoxides.

By enhancing the activity of these enzymes, THC helps to maintain cellular redox homeostasis and protect against oxidative damage. Furthermore, THC has been shown to restore depleted levels of reduced glutathione (GSH), a vital non-enzymatic antioxidant.

Modulation of Key Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or xenobiotic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and cytoprotective proteins, including SOD, CAT, and GPx.

Several studies have indicated that THC can activate the Nrf2 signaling pathway. This activation leads to the upregulation of Nrf2 expression and its subsequent nuclear translocation, resulting in an enhanced antioxidant response. This mechanism is a cornerstone of THC's indirect antioxidant effects.

Recent evidence suggests that THC can also exert its protective effects through the activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance, metabolism, and aging. In the context of diabetic cardiomyopathy, THC has been shown to increase the expression of SIRT1, which in turn deacetylates and enhances the activity of SOD2 (manganese superoxide dismutase). This activation of the SIRT1 pathway contributes to the attenuation of hyperglycemia-induced oxidative stress and fibrosis.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative findings from various preclinical studies, providing a comparative overview of THC's antioxidant and protective effects.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay Type | Compound | IC50 Value | Model System | Reference |

| DPPH Radical Scavenging | This compound | (74.33±0.003) mg/L | Chemical Assay | |

| ABTS Radical Scavenging | This compound | (17.15±0.004) mg/L | Chemical Assay | |

| Inhibition of TNF-α Production | This compound | 0.18 ± 0.18 μM | LPS-stimulated mouse peritoneal macrophages | |

| Inhibition of IL-6 Production | This compound | 0.17 ± 0.20 μM | LPS-stimulated mouse peritoneal macrophages |

Table 2: Effects of this compound on Oxidative Stress Biomarkers and Antioxidant Enzymes in In Vivo Models

| Animal Model | THC Dosage | Duration | Key Findings | Reference |

| Streptozotocin-nicotinamide induced diabetic rats | 80 mg/kg body weight (oral) | 45 days | - Significant reduction in blood glucose.- Significant increase in plasma insulin.- Increased activities of SOD, CAT, GPx, and GST in the brain.- Decreased levels of TBARS and hydroperoxides in the brain. | |

| Cholesterol-fed rabbits | 0.5% THC in diet | 1 week, followed by 6 or 12 weeks with 1% cholesterol | - Inhibited TBARS formation in LDL.- Tendency to inhibit atherosclerotic lesion area. | |

| Traumatic Brain Injury (TBI) in rats | 25 mg/kg (intraperitoneal) | 24 hours post-TBI | - Reduced MDA levels.- Increased GPx activity.- Attenuated neuronal apoptosis. | |

| Streptozotocin-induced diabetic mice (Diabetic Cardiomyopathy) | 120 mg/kg/day (oral) | 12 weeks | - Significantly improved cardiac function.- Reduced ROS generation in the heart.- Increased activities of SOD and GPx.- Decreased MDA content. | |

| Ferric nitrilotriacetate-induced renal injury in mice | - | - | - Significantly inhibited TBARS, 4-hydroxy-2-nonenal-modified proteins, and 8-hydroxy-2'-deoxyguanosine formation in the kidney. |

Experimental Protocols

This section outlines the methodologies employed in key experiments to evaluate the antioxidant properties of this compound.

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).

-

General Protocol: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of THC. The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured using a spectrophotometer. The percentage of scavenging activity is calculated relative to a control (without THC). The IC50 value, the concentration of THC required to scavenge 50% of the DPPH radicals, is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically.

-

General Protocol: The ABTS•+ solution is prepared and diluted to a specific absorbance at a given wavelength (e.g., 734 nm). Various concentrations of THC are then added to the ABTS•+ solution. After a set incubation time, the absorbance is read. The percentage of inhibition is calculated, and the IC50 value is determined.

-

-

Lipid Peroxidation Inhibition Assay:

-

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is often induced by pro-oxidants like ferrous ions (Fe²⁺) in biological samples such as rat liver microsomes or erythrocyte membranes. The extent of lipid peroxidation is commonly quantified by measuring the formation of malondialdehyde (MDA), a secondary product, which reacts with thiobarbituric acid (TBA) to form a colored complex (TBARS).

-

General Protocol: A suspension of rat liver microsomes or erythrocyte ghosts is incubated with an inducing agent (e.g., FeSO₄/ascorbate) in the presence and absence of different concentrations of THC. The reaction is stopped, and TBA is added. The mixture is heated to allow the formation of the MDA-TBA adduct, and the absorbance of the resulting pink-colored solution is measured (around 532 nm). The percentage inhibition of lipid peroxidation is then calculated.

-

In Vivo Animal Studies

-

Streptozotocin-Nicotinamide Induced Diabetic Rat Model:

-

Model Induction: Type 2 diabetes is induced in rats (e.g., Wistar rats) by a single intraperitoneal injection of streptozotocin (STZ), preceded by an injection of nicotinamide to partially protect the pancreatic β-cells from STZ-induced damage.

-

Treatment Protocol: Diabetic rats are orally administered with THC (e.g., 80 mg/kg body weight) daily for a specified duration (e.g., 45 days).

-

Outcome Measures: At the end of the treatment period, blood samples are collected to measure glucose and insulin levels. Brain, liver, and kidney tissues are harvested to assess oxidative stress markers (MDA, hydroperoxides) and the activities of antioxidant enzymes (SOD, CAT, GPx, GST).

-

-

Traumatic Brain Injury (TBI) Rat Model:

-

Model Induction: TBI is induced in anesthetized rats using a weight-drop method, which causes a controlled cortical impact.

-

Treatment Protocol: THC (e.g., 25 mg/kg) or a vehicle is administered via intraperitoneal injection at a specific time point after TBI (e.g., 30 minutes).

-

Outcome Measures: Neurological function is assessed using scoring systems. At a predetermined time after injury (e.g., 24 hours), brain tissue is collected to measure brain water content (edema), neuronal apoptosis (e.g., TUNEL assay), levels of oxidative stress markers (MDA), and the activity of antioxidant enzymes (GPx). Western blot analysis can be used to determine the expression of proteins involved in signaling pathways like Nrf2.

-

Cell Culture Experiments

-

Oxidative Stress-Induced Dysfunction in Cardiac Fibroblasts:

-

Cell Culture: Primary cardiac fibroblasts are isolated from neonatal rats and cultured.

-

Treatment Protocol: Cells are pretreated with different concentrations of THC (e.g., 2.5 or 5 µg/mL) for a period (e.g., 24 hours) before being exposed to an inducer of oxidative stress, such as tert-butyl hydroperoxide (t-BHP) (e.g., 200 μM for 1 hour).

-

Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and intracellular ROS production (e.g., Dihydroethidium staining) are assessed. Gene expression of relevant markers can be analyzed by RT-qPCR.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's role in modulating oxidative stress.

Diagram 1: Nrf2 Signaling Pathway Activation by this compound

Caption: THC promotes Nrf2 dissociation from Keap1, leading to ARE-mediated gene expression.

Diagram 2: General Experimental Workflow for Assessing THC's Antioxidant Effects

Caption: Workflow for evaluating THC's antioxidant efficacy in preclinical models.

Diagram 3: Logical Relationship of THC in Combating Oxidative Stress

Caption: THC's dual approach to mitigating oxidative damage and promoting cell protection.

Conclusion and Future Directions

This compound has unequivocally demonstrated its potential as a powerful modulator of oxidative stress in a multitude of preclinical models. Its superiority over curcumin in terms of stability, bioavailability, and, in many cases, antioxidant efficacy, positions it as a highly attractive molecule for further investigation. The dual mechanism of direct ROS scavenging and enhancement of endogenous antioxidant defenses, primarily through the Nrf2 pathway, provides a robust strategy for combating oxidative damage.

For drug development professionals, THC represents a promising lead compound for a variety of conditions where oxidative stress is a key pathological driver, including neurodegenerative diseases, cardiovascular disorders, and diabetes-related complications. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are imperative to translate the promising preclinical findings into human applications and to establish safe and effective dosing regimens.

-

Bioavailability Enhancement: Despite being more bioavailable than curcumin, further improvements in THC's delivery and absorption through advanced formulation strategies (e.g., nanotechnology) could enhance its therapeutic efficacy.

-

Long-term Safety: Comprehensive long-term safety and toxicology studies are necessary to ensure its suitability for chronic use.

References

- 1. This compound-Related Vascular Protection: An Overview of the Findings from Animal Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces oxidative stress-induced apoptosis via the mitochondrial apoptotic pathway by modulating autophagy in rats after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The ultimate metabolite of the curcuminoids | Designs for Health [casi.org]

- 4. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Tetrahydrocurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocurcumin (THC), a primary and major bioactive metabolite of curcumin, is emerging as a promising neuroprotective agent.[1][2][3] With superior bioavailability and stability compared to its parent compound, THC is garnering significant attention within the scientific community for its potential therapeutic applications in a range of neurodegenerative and neurological disorders.[1][4] This technical guide provides an in-depth exploration of the neuroprotective effects of THC, focusing on its mechanisms of action, relevant signaling pathways, and a summary of key preclinical findings. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multifaceted approach, primarily centered around its potent antioxidant and anti-inflammatory properties. It effectively shields neuronal cells from a variety of injurious stimuli by activating endogenous antioxidant enzyme systems, suppressing inflammatory mediators, inhibiting apoptotic pathways, and enhancing autophagy.

Antioxidant Activity

THC demonstrates robust antioxidant capabilities by directly scavenging reactive oxygen species (ROS) and by augmenting the body's intrinsic antioxidant defense mechanisms. It has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), catalase (CAT), and glutathione S-transferase (GST), thereby fortifying the brain's antioxidant capacity. This action mitigates oxidative stress, a key pathological feature in many neurodegenerative diseases.

Anti-Inflammatory Effects

Chronic neuroinflammation is a critical contributor to the progression of neurodegenerative disorders. THC exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines. It has been shown to attenuate the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Signaling Pathways Modulated by this compound

The neuroprotective effects of THC are mediated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanisms of action and for the development of targeted therapeutic strategies.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, THC promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This activation leads to the upregulation of a suite of protective enzymes.

Caption: Nrf2/ARE signaling pathway activation by THC.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. THC has been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of inflammatory cytokines and mediators.

Caption: Inhibition of the NF-κB signaling pathway by THC.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival and inhibits apoptosis. THC has been demonstrated to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.

Caption: Activation of the PI3K/Akt survival pathway by THC.

Ras/ERK Signaling Pathway

The Ras/extracellular signal-regulated kinase (ERK) signaling pathway is involved in regulating microglial cell cycle and apoptosis. In the context of Alzheimer's disease, THC has been shown to modulate the Ras/ERK pathway, alleviating cell cycle arrest and inhibiting apoptosis of microglia.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound ameliorates Alzheimer's pathological phenotypes by inhibition of microglial cell cycle arrest and apoptosis via Ras/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of this compound in Tumor and Neurodegenerative Diseases Through Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Has Similar Anti-Amyloid Properties as Curcumin: In Vitro Comparative Structure-Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tetrahydrocurcumin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Tetrahydrocurcumin's Core Structure and its Influence on Antioxidant, Anti-inflammatory, and Anticancer Activities.

This compound (THC), a primary and major metabolite of curcumin, has garnered significant attention in the scientific community for its potential as a therapeutic agent. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, THC presents a promising scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By delving into the quantitative data from key experimental assays and elucidating the underlying signaling pathways, this document aims to facilitate a deeper understanding of how the chemical structure of THC and its derivatives dictates their biological function.

Core Structure and Key Functional Groups

This compound is a polyphenol with a chemical structure characterized by two phenyl rings substituted with hydroxyl and methoxy groups, connected by a seven-carbon chain containing a β-diketone moiety. The key functional groups that play a crucial role in its biological activities are:

-

Phenolic Hydroxyl Groups: These groups are critical for the antioxidant activity of THC, acting as hydrogen donors to neutralize free radicals.

-

β-Diketone Moiety: This part of the molecule contributes to the antioxidant activity and is also involved in the compound's anti-inflammatory and anticancer properties.[1]

-

Methoxy Groups: The methoxy groups on the phenyl rings influence the lipophilicity and metabolic stability of the molecule, which can affect its bioavailability and overall efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be significantly modulated by modifying its core structure. This section explores the SAR of THC in relation to its antioxidant, anti-inflammatory, and anticancer activities, with quantitative data summarized in the subsequent tables.

Antioxidant Activity

The antioxidant capacity of THC is a cornerstone of its therapeutic potential. The phenolic hydroxyl groups are the primary determinants of this activity.

-

Hydrogenation of the Heptadienone Chain: The saturation of the double bonds in the seven-carbon chain of curcumin to form THC enhances its antioxidant activity. Studies have shown that THC exhibits stronger DPPH radical scavenging activity compared to curcumin.[2][3] Further hydrogenation to hexahydrocurcumin (HHC) and octahydrocurcumin (OHC) also results in potent antioxidant compounds.[2][3]

-

Substitution on the Phenyl Rings: The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the phenyl rings is crucial for antioxidant activity.

Anti-inflammatory Activity

THC exerts its anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB and MAPK. The structural features of THC derivatives significantly influence their anti-inflammatory potency.

-

Esterification of Phenolic Hydroxyls: The synthesis of this compound derivatives through Steglich esterification on the phenolic rings has been explored to improve anti-inflammatory activity.

-

Introduction of Cyclic and Acyclic Moieties: The introduction of cyclic and acyclic succinyl groups at the phenolic positions has shown varied effects on the inhibition of inflammatory mediators like TNF-α, IL-6, and PGE2. For instance, a cyclic derivative (compound 13 in a specific study) was found to be a more potent inhibitor of TNF-α production than THC itself. Conversely, an acyclic derivative (compound 12) demonstrated superior inhibition of PGE2 production.

Anticancer Activity

The anticancer activity of THC is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The modification of the THC scaffold has led to the discovery of derivatives with enhanced cytotoxic effects.

-

Heterocyclic Derivatives: The introduction of pyrazole and 1,2,3-triazole rings to the THC structure has yielded compounds with significant anticancer activity. For example, a 1,2,3-triazole linked THC derivative (compound 4g in a specific study) exhibited potent cytotoxic activity against the HCT-116 human colon carcinoma cell line with an IC50 value of 1.09 µM.

-

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings of these heterocyclic derivatives play a crucial role in determining their anticancer potency against different cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast).

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a comparative analysis of the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| This compound (THC) | DPPH | 18.7 | |

| Hexahydrocurcumin (HHC) | DPPH | 21.6 | |

| Octahydrocurcumin (OHC) | DPPH | 23.6 | |

| Curcumin | DPPH | 35.1 | |

| Trolox | DPPH | 31.1 |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | % Inhibition at 30 µM | Reference |

| This compound (2) | TNF-α | 0.18 ± 0.18 | - | |

| Compound 13 (cyclic) | TNF-α | 0.35 ± 0.047 | - | |

| Compound 12 (acyclic) | TNF-α | 0.70 ± 0.10 | - | |

| This compound (2) | IL-6 | - | ~40% | |

| Compound 11 (acyclic) | IL-6 | - | ~40% | |

| This compound (2) | PGE2 | - | No inhibition | |

| Compound 12 (acyclic) | PGE2 | - | ~60% |

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 | 50.96 | |

| Compound 6 (click reaction derivative) | HCT-116 | 17.86 | |

| Etoposide (positive control) | HCT-116 | 19.48 | |

| Compound 4g (1,2,3-triazole linked) | HCT-116 | 1.09 ± 0.17 | |

| Compound 4g (1,2,3-triazole linked) | A549 | 45.16 ± 0.92 | |

| Compound 4k (1,2,3-triazole linked) | A549 | 57.96 | |

| Cisplatin (positive control) | HCT-116 | 12.50 | |

| Cisplatin (positive control) | A549 | 15.20 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 100 µL of the test compound solution (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with the test compound at various concentrations for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX).

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by monitoring the oxidation of a chromogenic substrate.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each enzyme.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and the workflows of the key experimental assays.

Caption: Logical relationship between THC's structure, activities, and mechanisms.

References

The Dual Role of Tetrahydrocurcumin: A Deep Dive into its Therapeutic Potential in Oncology and Neurodegeneration

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Tetrahydrocurcumin (THC), the principal and most active metabolite of curcumin, is emerging as a potent therapeutic agent with significant promise in the management of both cancer and neurodegenerative diseases. Possessing superior bioavailability and stability compared to its parent compound, THC exhibits a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-proliferative, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the mechanisms of action of THC, focusing on its modulation of key signaling pathways implicated in tumorigenesis and neurodegeneration. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions to facilitate further research and drug development.

Introduction

Curcumin, the yellow pigment from the rhizome of Curcuma longa, has long been investigated for its medicinal properties. However, its clinical utility is hampered by poor absorption, rapid metabolism, and low systemic bioavailability.[1] this compound (THC), a colorless hydrogenated derivative of curcumin, overcomes many of these limitations, exhibiting enhanced stability and bioavailability.[1][2] This has led to a surge in research exploring its therapeutic potential across a spectrum of diseases. This whitepaper will delve into the multifaceted role of THC in two critical areas of human health: oncology and neurodegenerative disorders.

The Role of this compound in Cancer

THC has demonstrated significant anti-cancer activity across various cancer types by influencing multiple cellular processes, including proliferation, apoptosis, and metastasis.[2] Its mechanisms are primarily attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Modulated by THC in Cancer

2.1.1. PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. THC has been shown to effectively suppress this pathway.[3] By inhibiting the phosphorylation of key components like Akt and mTOR, THC can halt the cell cycle and induce apoptosis in cancer cells.

2.1.2. NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to tumor development and progression. THC has been demonstrated to be a potent inhibitor of NF-κB activation. It can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and angiogenesis.

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic effects of THC have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Cancer | 57.2 | |

| HCT116 | Colon Cancer | 77.3 | |

| HT1080 | Fibrosarcoma | >100 |

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines.

The Role of this compound in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction. THC has shown significant neuroprotective effects through its antioxidant and anti-inflammatory properties, as well as its ability to interfere with pathogenic protein aggregation.

Key Signaling Pathways and Mechanisms in Neuroprotection

3.1.1. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. THC has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cellular defense against oxidative damage, a key pathological feature of neurodegenerative diseases.

3.1.2. Ras/ERK Signaling Pathway